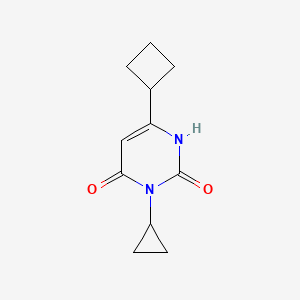
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid
Descripción general
Descripción
2-(4-Formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid (FPA) is a pyridine-based carboxylic acid that has been extensively studied in recent years due to its wide range of applications in scientific research. FPA has been used in a variety of fields, including synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in drug development, and as a fluorescent probe for studying biochemical and physiological processes. 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has also been used to study the structure and function of enzymes, as well as to study the interactions between proteins and other molecules.
Mecanismo De Acción
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an increase in acetylcholine levels in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects
The effects of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid on biochemical and physiological processes are still being studied. However, it has been shown to have a variety of effects, including increasing acetylcholine levels in the brain, inhibiting the breakdown of proteins, and increasing the activity of certain enzymes. 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has also been shown to have anti-inflammatory effects and to modulate the activity of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. Additionally, 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid can be used to study a wide range of biochemical and physiological processes. However, 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid is not suitable for use in humans or animals, as it can have toxic effects.
Direcciones Futuras
The potential applications of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid in scientific research are still being explored. Future research could focus on developing new methods of synthesis, exploring the effects of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid on different biochemical and physiological processes, and developing new uses for 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid in drug development and organic synthesis. Additionally, further research into the mechanism of action of 2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid could lead to more effective treatments for neurological disorders.
Propiedades
IUPAC Name |
2-(4-formyl-3-pyridin-4-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-7-9-5-14(6-10(16)17)13-11(9)8-1-3-12-4-2-8/h1-5,7H,6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYRSMSOOKNRNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NN(C=C2C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{4-[(2-Chlorobenzyl)oxy]benzyl}amine oxalate](/img/structure/B1482714.png)





![6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1482723.png)





